
Z-Asp-Gln-Met-Asp-AFC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Asp-Gln-Met-Asp-AFC is a useful research compound. Its molecular formula is C36H39F3N6O13S and its molecular weight is 852.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Apoptosis Studies
Z-Asp-Gln-Met-Asp-AFC is extensively used to study apoptosis mechanisms. By measuring the activity of caspase-3 in various cell types under different conditions (e.g., stress, drug treatment), researchers can elucidate the pathways leading to programmed cell death. This application has significant implications in cancer research, where apoptosis dysregulation is a hallmark of tumorigenesis.
Drug Discovery
The compound serves as a valuable tool in high-throughput screening assays for potential anti-cancer drugs. By assessing the inhibitory effects of new compounds on caspase-3 activity using this compound, researchers can identify candidates that may restore apoptotic pathways in cancer cells .
Neurodegenerative Disease Research
Caspase-3 has been implicated in neurodegenerative diseases such as Alzheimer's disease. The cleavage of amyloid precursor protein (APP) by caspase-3 contributes to amyloid-beta formation, a key factor in Alzheimer's pathology. Using this compound allows researchers to investigate the role of caspases in neuronal apoptosis and amyloid-beta production .
Cancer Cell Line Studies
In studies involving various cancer cell lines, this compound has been employed to quantify caspase-3 activity post-treatment with chemotherapeutic agents. For instance, one study demonstrated that treatment with a specific compound increased caspase-3 activity significantly compared to untreated controls, indicating enhanced apoptotic signaling pathways .
Neuroprotection Research
Research has shown that certain neuroprotective agents can inhibit caspase-3 activity in neuronal cultures treated with neurotoxic agents. The application of this compound revealed that these agents effectively reduced apoptosis rates by blocking caspase activation, highlighting its potential therapeutic role .
特性
CAS番号 |
1926163-45-2 |
|---|---|
分子式 |
C36H39F3N6O13S |
分子量 |
852.8 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C36H39F3N6O13S/c1-59-12-11-23(32(53)44-24(15-28(47)48)33(54)41-19-7-8-20-21(36(37,38)39)14-30(51)58-26(20)13-19)43-31(52)22(9-10-27(40)46)42-34(55)25(16-29(49)50)45-35(56)57-17-18-5-3-2-4-6-18/h2-8,13-14,22-25H,9-12,15-17H2,1H3,(H2,40,46)(H,41,54)(H,42,55)(H,43,52)(H,44,53)(H,45,56)(H,47,48)(H,49,50)/t22-,23-,24-,25-/m0/s1 |
InChIキー |
XKIGABBVUWYUSS-QORCZRPOSA-N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
配列 |
DQMD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















